2-(4-Methylisoxazol-3-yl)ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-(4-methyl-1,2-oxazol-3-yl)ethanol |
InChI |
InChI=1S/C6H9NO2/c1-5-4-9-7-6(5)2-3-8/h4,8H,2-3H2,1H3 |
InChI Key |
JZHHCRGNGNKDEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CON=C1CCO |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Methylisoxazol 3 Yl Ethanol and Analogous Isoxazole Derivatives
Established Strategies for Isoxazole (B147169) Ring Formation
The formation of the isoxazole ring is the cornerstone of synthesizing isoxazole-containing compounds. Several reliable methods have been developed, each with its own advantages regarding substrate scope, regioselectivity, and reaction conditions.
1,3-Dipolar Cycloaddition Reactions Utilizing Nitrile Oxides and Alkynes
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is one of the most widely employed and effective methods for constructing the isoxazole ring. beilstein-journals.orgelsevierpure.comresearchgate.net This reaction is highly versatile and allows for the synthesis of a wide variety of substituted isoxazoles. google.com Nitrile oxides, which act as the 1,3-dipole, are typically generated in situ from the corresponding aldoximes via oxidation or from hydroximoyl chlorides through dehydrohalogenation. google.com
The regioselectivity of the cycloaddition is a critical aspect, and various factors, including electronic and steric effects of the substituents on both the nitrile oxide and the alkyne, can influence the outcome. For instance, copper-catalyzed cycloadditions often provide high regioselectivity, leading to the formation of 3,5-disubstituted isoxazoles. Metal-free approaches have also been developed to enhance the green credentials of this synthetic route. The reaction can be performed under various conditions, including in green solvents like water or ionic liquids, and can be promoted by microwave irradiation or mechanochemical methods, such as ball-milling. beilstein-journals.org
Condensation Reactions with Hydroxylamine (B1172632) and Dicarbonyl Precursors
A classical and straightforward method for synthesizing the isoxazole ring involves the condensation reaction of hydroxylamine with a 1,3-dicarbonyl compound or its synthetic equivalent. This approach is particularly useful for preparing a range of isoxazole derivatives from readily available starting materials. The reaction proceeds through the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic isoxazole ring.
This methodology can be applied to various dicarbonyl precursors, including 1,3-diketones, β-ketoesters, and chalcones (α,β-unsaturated ketones). The choice of reaction conditions, particularly the pH, can be crucial in determining the final product and its isomeric form. For example, the reaction of ethyl acetoacetate (B1235776) with hydroxylamine hydrochloride can be catalyzed by various agents, including weak acids and bases, to produce 3-methyl-isoxazol-5(4H)-one derivatives.
Cycloisomerization Approaches to Isoxazole Skeletons
Cycloisomerization reactions provide an atom-economical pathway to the isoxazole core. A notable example is the gold- or copper-catalyzed cycloisomerization of α,β-acetylenic oximes. This method allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under mild reaction conditions. Another approach involves the intramolecular cyclization of propargylamines after their oxidation to the corresponding oximes. Electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, induced by reagents like iodine monochloride (ICl), is another powerful technique to generate highly substituted isoxazoles.
Direct Functionalization Techniques for Pre-formed Isoxazole Rings
The modification of a pre-existing isoxazole ring through direct functionalization is a valuable strategy for creating diverse derivatives without the need to build the ring from scratch. google.comgoogle.com This approach can be challenging due to the inherent reactivity of the isoxazole ring. However, methods for direct C-H functionalization have been developed. For instance, the generation of a 4-isoxazolyl anion followed by reaction with an electrophile can introduce substituents at the C4 position. google.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also effective for functionalizing pre-formed iodoisoxazoles, which can be synthesized via electrophilic cyclization.
Synthetic Routes for the 2-Hydroxyethyl Side Chain
Once the 4-methylisoxazole (B1601460) core is established, the next critical step in the synthesis of 2-(4-Methylisoxazol-3-yl)ethanol is the introduction of the 2-hydroxyethyl group at the C3 position.
Strategies for Alcohol Introduction and Elongation
A common and effective strategy for introducing a 2-hydroxyethyl side chain onto a heterocyclic ring involves the reduction of a corresponding carboxylic acid or its ester derivative. In the context of this compound, this would entail the synthesis of a (4-methylisoxazol-3-yl)acetic acid ester as a key intermediate. While a direct synthesis for this specific intermediate is not widely reported, analogous syntheses of other isoxazole carboxylic acid esters are well-documented.
A plausible synthetic route could involve the creation of a suitable precursor that already contains the two-carbon unit, which is then cyclized to form the isoxazole ring with the acetic acid ester moiety in place. Subsequently, the ester can be reduced to the primary alcohol using standard reducing agents like lithium aluminum hydride (LiAlH₄). beilstein-journals.org
Alternatively, a pre-formed 3-halo-4-methylisoxazole or a 3-halomethyl-4-methylisoxazole could serve as a precursor. For instance, a Grignard reagent could be formed from a 3-bromo-4-methylisoxazole, which would then react with ethylene (B1197577) oxide in a ring-opening reaction to yield the desired 2-hydroxyethyl side chain. elsevierpure.comgoogle.com Another approach could involve the conversion of a 3-methyl group to a 3-bromomethyl group, followed by a nucleophilic substitution with a two-carbon synthon that can be subsequently converted to the alcohol.
Below is a table summarizing potential synthetic strategies for the 2-hydroxyethyl side chain:
| Starting Material Precursor | Key Transformation(s) | Reagents |
| (4-Methylisoxazol-3-yl)acetic acid ester | Ester reduction | LiAlH₄, THF |
| 3-Bromo-4-methylisoxazole | Grignard formation and reaction with ethylene oxide | Mg, THF; Ethylene oxide |
| 3-Acetyl-4-methylisoxazole | Ketone reduction | NaBH₄, Methanol (B129727) |
These strategies represent viable and chemically sound approaches for the synthesis of the 2-hydroxyethyl side chain on the 4-methylisoxazole core, leading to the target compound this compound.
Functional Group Interconversions Leading to the Ethanol (B145695) Moiety (e.g., Reduction of Carbonyls)
The creation of the ethanol side chain on the isoxazole ring is a critical step in the synthesis of this compound. A primary method for achieving this is through the reduction of a corresponding carbonyl group. This functional group interconversion typically involves starting with a precursor molecule, such as an isoxazole derivative containing a carboxylic acid or a ketone at the desired position, and reducing it to the primary alcohol.
For instance, a plausible synthetic route would involve the reduction of 2-(4-methylisoxazol-3-yl)acetic acid or its ester equivalent. While direct literature on the reduction of this specific acid is not prevalent, the methodology is a standard practice in organic synthesis. The use of reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is a classic and effective method for converting carboxylic acids and esters to primary alcohols.
Alternatively, the synthesis can proceed via the reduction of a ketonic precursor like 3-acetyl-4-methylisoxazole. This transformation can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as ethanol or methanol is a common and milder choice for reducing ketones to secondary alcohols. For the synthesis of the primary alcohol this compound, the precursor would be an aldehyde, which can be similarly reduced.
Sustainable and Advanced Synthetic Approaches
Recent advancements in chemical synthesis have emphasized the development of sustainable and efficient methodologies. These approaches aim to reduce environmental impact, improve reaction rates, and increase product yields, aligning with the principles of green chemistry.
Green Chemistry Principles in Isoxazole Synthesis
Green chemistry seeks to design chemical products and processes that minimize the use and generation of hazardous substances. abap.co.ineurekaselect.comresearchgate.netnih.gov In the context of isoxazole synthesis, this involves several key strategies:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. eurekaselect.comelifesciences.org
Use of Safer Solvents: Traditional organic synthesis often relies on volatile and toxic organic solvents. Green approaches prioritize the use of environmentally benign solvents like water. researchgate.netresearchgate.net For example, the synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones has been successfully carried out in water using tartaric acid as a catalyst. researchgate.net
Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can significantly shorten reaction times compared to conventional heating. abap.co.ineurekaselect.com
Renewable Feedstocks and Catalysts: Utilizing starting materials and catalysts derived from renewable sources. An example is the use of an agro-waste-extracted catalyst (WEOFPA) in glycerol (B35011) for synthesizing isoxazole derivatives. nih.gov
One-pot, multi-component reactions are particularly valued in green chemistry as they reduce the number of steps, minimize waste, and are often more atom-economical. orientjchem.org The synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones has been achieved through a one-pot, three-component reaction using citric acid as a catalyst in water, resulting in high yields. orientjchem.org
Microwave-Assisted Reaction Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. abap.co.innveo.orgnveo.org By using microwave irradiation, chemists can achieve rapid and uniform heating of the reaction mixture, leading to:
Accelerated Reaction Rates: Reactions that might take hours or days with conventional heating can often be completed in minutes. abap.co.inorganic-chemistry.org
Higher Yields: Increased reaction rates and selectivity often translate into improved product yields. eurekaselect.comnveo.org
Cleaner Reactions: The reduction in reaction time and potential for side reactions can lead to purer products, simplifying purification processes. nveo.orgorganic-chemistry.org
This technique has been widely applied to the synthesis of various isoxazole derivatives. abap.co.innveo.orgnveo.orgnih.gov For example, a novel one-pot, three-component synthesis of 3,4,5-substituted isoxazoles via a Sonogashira coupling-cycloaddition sequence saw reaction times drop from several days to just 30 minutes under microwave irradiation, with a significant reduction in byproducts. organic-chemistry.org Similarly, the synthesis of 3-substituted bis-isoxazole ethers under microwave conditions proved to be efficient and environmentally friendly, with yields ranging from 31-92%. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis
| Synthesis Method | Reaction Time | Yield | Advantages of Microwave | Source |
|---|---|---|---|---|
| Conventional Heating | Several Days | Moderate | - | organic-chemistry.org |
| Microwave-Assisted | 30 Minutes | Moderate to Good | Reduced reaction time, minimized byproducts, increased yield. | organic-chemistry.org |
| Conventional Heating | - | - | - | abap.co.in |
| Microwave-Assisted | 10-15 Minutes | Good | High selectivity, better product yield, shorter reaction time. | abap.co.in |
Catalyst-Free and Metal-Free Synthetic Pathways
While many synthetic methods for isoxazoles employ metal catalysts, such as copper or ruthenium, these can be associated with high costs, toxicity, and difficulties in removal from the final product. researchgate.netrsc.org Consequently, there is a growing interest in developing catalyst-free and metal-free synthetic routes. researchgate.netrsc.org
The cornerstone of many isoxazole syntheses is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.gov Research has shown that this reaction can be carried out under metal-free conditions. nih.gov These methods often align with green chemistry principles by avoiding heavy metal waste.
Recent developments include:
Microwave-Assisted Catalyst-Free Synthesis: An efficient method for synthesizing 3-substituted bis-isoxazole ethers was developed using microwave assistance without a catalyst. The reaction's regioselectivity was controlled by the choice of solvent and an acid-binding agent. nih.gov
Ultrasonication: Another energy-efficient technique, ultrasonication, has been used to promote cascade reactions for isoxazole synthesis in the absence of a catalyst, often using water as a solvent. nih.gov
Flow Chemistry: A metal-free process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a related heterocyclic compound, was developed under continuous-flow conditions. This method is atom-economical, highly selective, and avoids chromatography, showcasing a sustainable and safe approach to synthesis. amazonaws.com
These advanced and sustainable methodologies are pivotal in modern organic synthesis, enabling the efficient and environmentally responsible production of complex molecules like this compound and its derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Methylisoxazol 3 Yl Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of 2-(4-Methylisoxazol-3-yl)ethanol is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The anticipated signals, their multiplicities, and coupling patterns are crucial for confirming the connectivity of the atoms.
The key proton signals are expected as follows:
A singlet for the isoxazole (B147169) ring proton (H-5).
A triplet for the two protons of the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH).
A triplet for the two protons of the methylene group adjacent to the isoxazole ring (Ar-CH₂-).
A singlet for the three protons of the methyl group attached to the isoxazole ring (CH₃).
A broad singlet for the hydroxyl proton (-OH), which may exchange with deuterium (B1214612) in solvents like D₂O.
The integration of these signals would correspond to a 1:2:2:3:1 ratio, confirming the proton count for each group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Isoxazole H-5 | ~8.3 - 8.5 | Singlet (s) | N/A | 1H |
| -CH₂OH | ~3.8 - 4.0 | Triplet (t) | ~6-7 | 2H |
| Ar-CH₂- | ~2.9 - 3.1 | Triplet (t) | ~6-7 | 2H |
| -CH₃ | ~2.1 - 2.3 | Singlet (s) | N/A | 3H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in unique chemical environments.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Isoxazole C-3 | ~160 - 162 |
| Isoxazole C-5 | ~155 - 157 |
| Isoxazole C-4 | ~115 - 117 |
| -CH₂OH | ~59 - 62 |
| Ar-CH₂- | ~25 - 28 |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the O-H, C-H, C=N, C=C, and C-O bonds.
Key expected absorption bands include:
A strong, broad band for the O-H stretching of the alcohol group, typically in the range of 3200-3600 cm⁻¹.
Multiple sharp bands for C-H stretching of the alkyl and aromatic groups between 2850-3000 cm⁻¹.
Bands in the 1400-1650 cm⁻¹ region corresponding to the C=N and C=C stretching vibrations of the isoxazole ring.
A strong band for the C-O stretching of the primary alcohol, expected around 1050 cm⁻¹.
A band for the N-O stretching of the isoxazole ring, typically found in the 1300-1400 cm⁻¹ region.
Table 3: Predicted FT-IR Data for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600 - 3200 | O-H Stretch | Alcohol |
| 3000 - 2850 | C-H Stretch | Alkyl (CH₂, CH₃) |
| 1650 - 1550 | C=N Stretch | Isoxazole Ring |
| 1500 - 1400 | C=C Stretch | Isoxazole Ring |
| 1400 - 1300 | N-O Stretch | Isoxazole Ring |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds (like O-H and C-O), Raman is particularly effective for non-polar, symmetric bonds. For this compound, the C=C and C=N bonds of the isoxazole ring are expected to produce strong Raman signals. The symmetric C-C stretching of the ethyl chain and C-H vibrations would also be visible. The O-H stretch is typically a weak band in Raman spectra. nih.gov
Table 4: Predicted Raman Data for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3000 - 2850 | C-H Stretch | Alkyl (CH₂, CH₃) |
| 1650 - 1550 | C=N Stretch | Isoxazole Ring |
| 1500 - 1400 | C=C Stretch (ring) | Isoxazole Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The isoxazole ring in this compound is the primary chromophore responsible for UV absorption.
The expected electronic transitions would be:
π → π* transitions: These are high-energy transitions associated with the π-electron system of the isoxazole ring. They are expected to result in strong absorption bands in the lower UV region, likely below 250 nm.
n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen heteroatoms) to an anti-bonding π* orbital. These are typically lower in energy and intensity than π → π* transitions and may appear as a shoulder or a weak band at a longer wavelength.
The ethanol (B145695) portion of the molecule does not absorb significantly in the standard UV-Vis range (200-800 nm). Therefore, the spectrum is primarily defined by the electronic structure of the 4-methylisoxazole (B1601460) moiety.
Table 5: Predicted UV-Vis Data for this compound
| Predicted λₘₐₓ (nm) | Transition Type | Chromophore |
|---|---|---|
| < 250 | π → π* | Isoxazole Ring |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, which has a molecular formula of C₆H₉NO₂ and a molecular weight of 127.14 g/mol , mass spectrometry provides definitive confirmation of its mass and offers insights into its structural arrangement. chemenu.comchemenu.combldpharm.com
The mass spectrum of this compound would exhibit a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 127, corresponding to the intact molecule having lost one electron. A smaller M+1 peak at m/z 128 may also be observed, arising from the presence of the ¹³C isotope in one of the six carbon atoms. docbrown.info
The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of both the isoxazole ring and the ethanol side chain. The weak N-O bond inherent to the isoxazole ring makes it susceptible to cleavage. researchgate.netwikipedia.org Concurrently, the ethanol moiety can undergo characteristic fragmentation patterns such as alpha-cleavage and dehydration. libretexts.orgyoutube.com
Key fragmentation pathways anticipated for this compound include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the ethanol group is a common fragmentation for alcohols. libretexts.orgyoutube.com This would result in the loss of a •CH₂OH radical, leading to a significant fragment ion.
Dehydration: The loss of a water molecule (H₂O, 18 mass units) is another typical fragmentation pathway for alcohols, which would produce a peak at m/z 109 ([M-18]⁺). libretexts.orgyoutube.com
Isoxazole Ring Cleavage: The isoxazole ring itself can fragment. Due to the weak N-O bond, the ring can open and rearrange, a behavior noted in photochemical studies that can be analogous to fragmentation in mass spectrometry. wikipedia.org This can lead to the formation of various smaller charged fragments.
Loss of Side Chain: Cleavage of the bond between the isoxazole ring and the ethanol side chain would generate ions corresponding to the charged isoxazole ring or the side chain itself. A prominent peak for the hydroxymethyl cation ([CH₂OH]⁺) at m/z 31 is a characteristic fragment for primary alcohols like ethanol. docbrown.info
The resulting mass spectrum would be a composite of these fragmentation events, with the relative abundance of each fragment ion providing a fingerprint for the molecule's structure. The base peak, the most abundant ion in the spectrum, would correspond to the most stable fragment formed during ionization. docbrown.info
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Ion/Fragment | Fragmentation Pathway |
|---|---|---|
| 127 | [C₆H₉NO₂]⁺ | Molecular Ion ([M]⁺) |
| 109 | [C₆H₇N]⁺ | Dehydration (Loss of H₂O) |
| 96 | [C₅H₆NO]⁺ | Alpha-Cleavage (Loss of •CH₂OH) |
| 82 | [C₄H₄NO]⁺ | Cleavage of the ethyl group |
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique used to determine the mass percentages of these elements in a sample. This analysis provides an empirical formula for the compound, which can be compared to the theoretical composition to verify its purity and elemental makeup. For novel synthesized compounds like isoxazole derivatives, elemental analysis is a standard characterization method. rasayanjournal.co.inresearchgate.netresearchgate.net
The molecular formula of this compound is C₆H₉NO₂. chemenu.comchemenu.combldpharm.com Based on this formula and the atomic weights of the constituent elements (C ≈ 12.01 g/mol , H ≈ 1.008 g/mol , N ≈ 14.01 g/mol , O ≈ 16.00 g/mol ), the theoretical elemental composition can be calculated. The total molecular weight is approximately 127.14 g/mol . chemenu.comchemenu.combldpharm.com
The theoretical percentages are:
Carbon (C): (6 × 12.011) / 127.14 × 100% = 56.68%
Hydrogen (H): (9 × 1.008) / 127.14 × 100% = 7.14%
Nitrogen (N): (1 × 14.007) / 127.14 × 100% = 11.02%
In a typical CHN analysis, a sample of the compound is combusted in an oxygen-rich environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector, such as a thermal conductivity detector. thermofisher.com The experimental results for a pure sample of this compound are expected to be in close agreement with the calculated theoretical values, typically within a ±0.4% tolerance, which confirms the elemental composition and supports the assigned structure.
Table 2: Theoretical vs. Expected Experimental Elemental Analysis for C₆H₉NO₂
| Element | Theoretical Mass % | Expected Experimental Range (%) |
|---|---|---|
| Carbon (C) | 56.68% | 56.28% - 57.08% |
| Hydrogen (H) | 7.14% | 6.74% - 7.54% |
X-ray Diffraction Studies for Solid-State Structural Determination of Related Isoxazole Derivatives
While a specific crystal structure for this compound is not publicly documented, X-ray diffraction is a powerful technique extensively used to determine the precise three-dimensional atomic arrangement of crystalline solids, including related isoxazole derivatives. researchgate.netresearchgate.net This method provides unambiguous data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice, offering definitive structural proof.
Studies on related substituted isoxazole compounds demonstrate the utility of this technique. For instance, the X-ray structural analysis of (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone, a more complex isoxazole derivative, revealed detailed conformational information. nih.gov The analysis showed that the isoxazole ring adopted an envelope conformation and provided precise measurements of the dihedral angles between the various rings in the molecule. nih.gov
In a hypothetical X-ray diffraction study of a crystalline derivative of this compound, the following structural aspects could be determined:
Conformation of the Isoxazole Ring: Confirmation of the planarity or near-planarity of the aromatic isoxazole ring.
Bond Lengths and Angles: Precise measurements of the C-C, C-O, C-N, and N-O bonds within the isoxazole ring and the C-C and C-O bonds of the ethanol side chain.
Torsion Angles: The rotational orientation of the ethanol side chain relative to the plane of the isoxazole ring.
Intermolecular Interactions: Identification of hydrogen bonding (e.g., involving the hydroxyl group of the ethanol moiety) and other non-covalent interactions like π-π stacking, which dictate the crystal packing. mdpi.com
The successful crystallization of a compound is a prerequisite for X-ray analysis, a step that can sometimes be challenging. mdpi.com However, for many isoxazole derivatives, this method has been successfully applied, providing invaluable insight into their solid-state structures and confirming the connectivity established by other spectroscopic techniques. researchgate.netnih.gov
Table 3: Representative Bond Length and Angle Data from X-ray Crystallography of Isoxazole Derivatives
| Structural Parameter | Typical Value Range (from related structures) |
|---|---|
| N-O Bond Length | 1.40 - 1.45 Å |
| C=N Bond Length | 1.28 - 1.35 Å |
| C-O (in ring) Bond Length | 1.32 - 1.38 Å |
| C-N-O Bond Angle | 108° - 112° |
Note: These values are representative and can vary depending on the specific substituents on the isoxazole ring.
Chemical Reactivity and Derivatization Strategies of 2 4 Methylisoxazol 3 Yl Ethanol
Reactions Involving the Isoxazole (B147169) Heterocycle
The isoxazole ring, while aromatic, possesses a labile N-O bond that makes it susceptible to cleavage under specific reaction conditions, particularly with reducing agents or bases. researchgate.net This characteristic allows for its use as a masked form of various difunctionalized compounds. researchgate.net
The isoxazole nucleus can undergo ring-opening reactions to yield a variety of valuable synthetic intermediates. researchgate.net These transformations often exploit the inherent weakness of the N-O bond. For instance, treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor® can induce a ring-opening fluorination, leading to the formation of tertiary fluorinated carbonyl compounds. chemrxiv.orgorganic-chemistry.orgresearchgate.net This reaction proceeds through electrophilic fluorination of the isoxazole followed by deprotonation and N-O bond cleavage. researchgate.net The resulting α-fluorocyanoketones are versatile intermediates for the synthesis of various fluorinated compounds. chemrxiv.orgorganic-chemistry.org
Furthermore, isoxazoles can be transformed into other heterocyclic systems. For example, a reported ring transformation involves the reaction of isoxazoles with an aromatic aldehyde, leading to the formation of 2-arylidene-3-oxopropanenitrile, which can then undergo heterocyclization to form pyran and furan (B31954) derivatives. rsc.org Another notable transformation is the rearrangement of isoxazoles to oxazoles, which can occur under basic conditions in aprotic solvents. rsc.org
The stability of the isoxazole ring allows for manipulation of its substituents, yet it can be readily cleaved when required, providing access to difunctionalized compounds such as 1,3-dicarbonyls, enaminoketones, β-amino alcohols, α,β-unsaturated oximes, β-hydroxy nitriles, or β-hydroxy ketones. researchgate.net
The isoxazole ring serves as a valuable scaffold for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. mdpi.comresearchgate.netigi-global.com A variety of strategies are employed to construct these fused systems. mdpi.com One such approach involves the intramolecular cycloaddition of propargyl-substituted methyl azaarenes with tert-butyl nitrite (B80452) (TBN) to yield isoxazole-fused tricyclic quinazoline (B50416) alkaloids. nih.gov This metal-free method involves a sequence of nitration and annulation, forming new C-N, C-C, and C-O bonds in a one-pot process. nih.gov
Another strategy for forming fused systems is through inverse electron-demand hetero-Diels-Alder reactions. For instance, the reaction of isoxazoles with enamines in the presence of TiCl4(THF)2 and titanium powder can produce substituted pyridines. rsc.org This reaction is highly regioselective and proceeds through a [4+2]-cycloaddition followed by ring-opening and reduction. rsc.org The synthesis of fused nitrogen-containing heterocycles, such as quinolones, has also been achieved through copper-catalyzed reactions involving ortho-acetyl aryl halides. scholaris.ca
The regioselective functionalization of the isoxazole ring is crucial for the synthesis of specifically substituted derivatives. Substituents on the isoxazole ring can significantly influence its reactivity. For instance, in the context of ring-opening fluorination, the reaction requires a C4-substituted isoxazole for successful transformation. organic-chemistry.org Similarly, in the formation of pyridines from isoxazoles and enamines, substituents at the 5-position of the isoxazole can hinder reactivity, while large substituents at the 4-position may lead to reduced yields. rsc.org
Electrophilic cyclization of functionally-substituted 2-alkyn-1-one O-methyl oximes in the presence of ICl provides a route to 4-iodoisoxazoles. nih.gov The iodine at the 4-position then serves as a handle for further functionalization through palladium-catalyzed reactions, allowing for the synthesis of 3,4,5-trisubstituted isoxazoles. nih.gov The nature of the substituents on the starting alkynone can affect the reaction yield and time. nih.gov Furthermore, metal-free regioselective C-2–H functionalization of 1-substituted imidazoles has been achieved through a cascade reaction with aldehydes and acylacetylenes. researchgate.netsouthwales.ac.uk
Transformations at the 2-Hydroxyethyl Side Chain
The 2-hydroxyethyl side chain of 2-(4-Methylisoxazol-3-yl)ethanol offers a reactive site for various chemical transformations, primarily involving the primary alcohol group.
The primary alcohol of the 2-hydroxyethyl side chain can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the product. To obtain the aldehyde, reagents that prevent over-oxidation to the carboxylic acid are necessary. Pyridinium (B92312) chlorochromate (PCC) is a common reagent for this purpose, typically used in an anhydrous organic solvent like dichloromethane (B109758) (DCM). organicchemistrytutor.com The oxidation with PCC stops at the aldehyde stage because the reaction is performed in the absence of water, which is required for the formation of the hydrate (B1144303) intermediate that leads to the carboxylic acid. organicchemistrytutor.com Other reagents like pyridinium dichromate (PDC) and the Collins reagent also facilitate this transformation. organicchemistrytutor.com
For the oxidation to the corresponding carboxylic acid, stronger oxidizing agents or different reaction conditions are employed. nih.govresearchgate.netresearchgate.net One method involves the use of 1-hydroxycyclohexyl phenyl ketone under strongly basic conditions (sodium tert-butoxide), which allows for the chemoselective oxidation of primary alcohols to carboxylic acids even in the presence of secondary alcohols and other functional groups. nih.govresearchgate.net
| Oxidation Product | Reagent(s) | Conditions | Reference(s) |
| Aldehyde | Pyridinium chlorochromate (PCC) | Anhydrous organic solvent (e.g., DCM) | organicchemistrytutor.com |
| Aldehyde | Pyridinium dichromate (PDC) | Anhydrous organic solvent | organicchemistrytutor.com |
| Aldehyde | Collins reagent (Chromium oxide in pyridine) | Anhydrous organic solvent | organicchemistrytutor.com |
| Carboxylic Acid | 1-Hydroxycyclohexyl phenyl ketone, Sodium tert-butoxide | Room temperature | nih.govresearchgate.net |
The primary alcohol group readily undergoes esterification with carboxylic acids. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comchemguide.co.ukchemguide.co.uk This is an equilibrium reaction, and to drive it towards the ester product, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com More modern and milder methods for esterification are also available. For example, using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like sodium bicarbonate allows for the selective esterification of primary alcohols. organic-chemistry.org
Etherification, the formation of an ether from the alcohol, can also be achieved through various methods. One common approach is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
| Reaction Type | Reactant(s) | Catalyst/Reagent(s) | Key Features | Reference(s) |
| Fischer Esterification | Carboxylic acid | Strong acid (e.g., H₂SO₄) | Equilibrium reaction, often uses excess alcohol | masterorganicchemistry.comchemguide.co.ukchemguide.co.ukmasterorganicchemistry.com |
| EDCI-mediated Esterification | Carboxylic acid | EDCI, NaHCO₃ | Selective for primary alcohols | organic-chemistry.org |
| Williamson Ether Synthesis | Alkyl halide | Strong base (to form alkoxide) | SN2 reaction | N/A |
Formation of Linkers and Conjugates
The primary alcohol of this compound is the key site for derivatization to form linkers and conjugates. This hydroxyl group can be readily converted into other functional groups, allowing for covalent attachment to other molecules such as proteins, peptides, or other small molecules. nih.govmedchemexpress.comwuxiapptec.com
The conversion of the hydroxyl group into a better leaving group, such as a tosylate or a halide, is a common first step. pressbooks.pubyoutube.com This activation allows for subsequent nucleophilic substitution reactions to introduce a variety of functionalities. For instance, reaction with sodium azide (B81097) can introduce an azide group, which can then be used in "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) or the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate the isoxazole moiety to a molecule containing an alkyne. medchemexpress.com
Direct derivatization of the hydroxyl group is also a common strategy. Esterification with a carboxylic acid or acylation with an acid chloride can create an ester linkage. Alternatively, etherification, for example, through the Williamson ether synthesis, can form a stable ether bond. researchgate.net These reactions are fundamental in creating linkers for various applications, including antibody-drug conjugates (ADCs), where the linker plays a crucial role in the stability and release of the payload. nih.govwuxiapptec.com
The isoxazole ring itself can also be considered part of the linker, potentially influencing the solubility and pharmacokinetic properties of the resulting conjugate. nih.gov In some advanced applications, the isoxazole moiety has been investigated as a native photo-cross-linker, allowing for the formation of covalent bonds with target proteins upon photoactivation. nih.gov
Below is a table summarizing potential derivatization reactions of the ethanol (B145695) side chain for linker formation:
| Reaction Type | Reagent(s) | Resulting Functional Group | Potential Application |
| Tosylation | Tosyl chloride (TsCl), Pyridine | Tosylate (-OTs) | Activation for nucleophilic substitution |
| Halogenation | Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃) | Chloro (-Cl) or Bromo (-Br) | Precursor for various substitutions |
| Azide Formation | Sodium azide (NaN₃) after tosylation/halogenation | Azide (-N₃) | Click chemistry conjugation |
| Esterification | Carboxylic acid (R-COOH), Acid catalyst or DCC | Ester (-OOC-R) | Formation of ester-linked conjugates |
| Etherification | Alkyl halide (R-X), Strong base (e.g., NaH) | Ether (-O-R) | Formation of stable ether-linked conjugates |
| Amination | Phthalimide followed by hydrolysis, or reductive amination after oxidation | Amine (-NH₂) | Attachment point for amide bond formation |
Development of Diverse Complex Derivatives for Advanced Synthetic Applications
The versatility of this compound as a building block extends to the synthesis of a wide array of complex derivatives for advanced applications. The initial derivatization of the ethanol side chain, as described above, is often the first step in constructing more elaborate molecular architectures.
For example, the introduction of an amine or a carboxylic acid at the terminus of the side chain allows for standard peptide coupling reactions, enabling the construction of isoxazole-containing peptides or peptidomimetics. These complex structures are of interest in drug discovery due to the isoxazole ring being a common pharmacophore. nih.govchemenu.com
Furthermore, the isoxazole ring itself can participate in or direct further synthetic transformations. While the ring is generally stable, the substituents on the ring can be modified. The methyl group at the 4-position could potentially undergo functionalization, although this is less common than reactions involving the side chain.
More advanced synthetic strategies may involve the isoxazole ring in cycloaddition reactions or ring-opening reactions under specific conditions to generate new heterocyclic systems. The synthesis of complex isoxazole derivatives is a theme in the development of new therapeutic agents and functional materials. researchgate.netnih.gov For instance, isoxazole derivatives are often key components in the synthesis of potent enzyme inhibitors and receptor modulators. researchgate.netnih.govgoogleapis.com
The development of complex derivatives from this compound can be envisioned in a stepwise manner, where the initial functionalization of the ethanol moiety is followed by a series of reactions to build up molecular complexity.
Table of Synthetic Pathways for Complex Derivatives:
| Initial Derivative | Subsequent Reaction(s) | Resulting Complex Structure |
| 2-(4-Methylisoxazol-3-yl)ethyl tosylate | Nucleophilic substitution with a complex nucleophile | Elaborated side-chain derivatives |
| 2-(4-Methylisoxazol-3-yl)ethanamine | Amide coupling with a functionalized carboxylic acid | Isoxazole-containing amides and peptides |
| 2-(4-Methylisoxazol-3-yl)acetaldehyde (from oxidation) | Wittig reaction or aldol (B89426) condensation | Extended and unsaturated side-chains |
| 2-(4-Methylisoxazol-3-yl)ethyl azide | "Click" reaction with a complex alkyne | Triazole-linked complex conjugates |
These strategies highlight the potential of this compound as a versatile starting material for the synthesis of a diverse range of complex molecules with potential applications in various fields of chemical research.
Computational Chemistry and Theoretical Investigations of 2 4 Methylisoxazol 3 Yl Ethanol
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of a molecule.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. ijpcbs.comnih.gov For 2-(4-Methylisoxazol-3-yl)ethanol, DFT calculations, often using hybrid functionals like B3LYP, would be the first step in a theoretical investigation. ijpcbs.comnih.gov
The process begins with geometry optimization , where the algorithm seeks the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. nih.gov This would determine the precise bond lengths, bond angles, and dihedral angles for the compound. From this optimized structure, one could then explore the energy landscape to identify different conformers (rotational isomers) and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature. While general DFT studies have been performed on various isoxazole (B147169) and heterocyclic derivatives, specific data for this compound is not available in the surveyed literature. researchgate.netresearchgate.netresearchgate.net
Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms at each step of a trajectory using quantum mechanical calculations, typically DFT. researchgate.net This method allows for the study of the dynamic behavior of this compound over time, capturing molecular vibrations, conformational changes, and interactions with surrounding solvent molecules without the need for pre-parameterized force fields. Such simulations are computationally intensive but provide a highly accurate picture of molecular motion and reactivity. researchgate.net No AIMD simulation studies have been published specifically for this compound.
Electronic Structure and Reactivity Analysis
Once an accurate molecular structure is obtained, various analyses can be performed to understand its electronic properties and predict its chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons, acting as an electron acceptor. nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a critical parameter. A small energy gap generally signifies high chemical reactivity, low kinetic stability, and high polarizability, as it is easier to excite an electron from the HOMO to the LUMO. nih.govresearchgate.netnih.gov Conversely, a large HOMO-LUMO gap indicates high stability. researchgate.net For this compound, calculating the energies of these orbitals would provide a first approximation of its reactivity profile. While FMO analysis is common for isoxazole derivatives, specific values for the title compound are not documented. researchgate.netresearchgate.netresearchgate.net
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is plotted onto the surface of the molecule's electron density. Different colors represent different values of the electrostatic potential: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.govresearchgate.net Green areas represent neutral potential. An MEP map for this compound would reveal the locations of its electron-rich nitrogen and oxygen atoms and any electron-deficient hydrogen atoms, thereby predicting sites for intermolecular interactions. rsc.org
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). nih.govmalayajournal.org This analysis can quantify the charge on each atom (natural atomic charge) and describe the hybridization of atomic orbitals within bonds. dergipark.org.tr
Global Reactivity Descriptors
Electronegativity (χ) represents the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ). A higher electronegativity value indicates a better electron acceptor.
Chemical Hardness (η) quantifies the resistance of a molecule to a change in its electron distribution. A larger HOMO-LUMO energy gap generally corresponds to higher hardness, indicating greater stability and lower reactivity. researchgate.net Conversely, chemical softness (S) is the reciprocal of hardness and signifies the molecule's polarizability and reactivity.
General equations used for calculating these descriptors are:
Electronegativity (χ): χ ≈ (I + A) / 2, where I is the ionization potential and A is the electron affinity. Using Koopmans' theorem, this can be approximated as χ ≈ -(EHOMO + ELUMO) / 2.
Chemical Hardness (η): η ≈ (I - A) / 2, which can be approximated as η ≈ (ELUMO - EHOMO) / 2. researchgate.net
Chemical Softness (S): S = 1 / (2η).
The calculated values for these descriptors for a range of chemical compounds, including various heterocyclic structures, have been reported, providing a basis for comparison once specific calculations for this compound are performed. researchgate.net
| Descriptor | Formula (in terms of HOMO/LUMO energies) | Significance |
|---|---|---|
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Indicates resistance to change in electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | Indicates the molecule's polarizability and reactivity. |
Theoretical Spectroscopic Property Prediction
Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between molecular structure and its spectral signature.
Theoretical calculations, particularly using DFT methods like B3LYP, are widely used to predict the vibrational frequencies of molecules. These predicted frequencies can then be compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra to assign the observed vibrational modes to specific molecular motions.
For isoxazole derivatives, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental data after appropriate scaling. nih.gov A study on a related compound, 2-[(5-methylisoxazol-3-yl)amino]-2-oxo-ethyl methacrylate, demonstrated the use of DFT to calculate vibrational frequencies, which were then compared with experimental FT-IR and FT-Raman spectra. Although this compound has a different side chain, the vibrational modes of the 4-methylisoxazole (B1601460) ring are expected to be comparable.
Key vibrational modes for this compound would include:
O-H stretching of the ethanol (B145695) group.
C-H stretching of the methyl and ethyl groups.
C=N and C=C stretching of the isoxazole ring.
N-O stretching of the isoxazole ring.
Various bending and torsional modes.
The table below presents a hypothetical set of key predicted vibrational frequencies for this compound based on typical values for similar functional groups and isoxazole structures.
| Vibrational Mode | Predicted Frequency Range (cm-1) | Associated Functional Group |
|---|---|---|
| O-H stretch | 3200-3600 | Ethanol -OH |
| C-H stretch (sp3) | 2850-3000 | Methyl and Ethyl groups |
| C=N stretch | 1600-1650 | Isoxazole ring |
| C=C stretch | 1500-1580 | Isoxazole ring |
| N-O stretch | 1350-1450 | Isoxazole ring |
| C-O stretch | 1000-1200 | Ethanol C-O |
Time-dependent density functional theory (TD-DFT) is a powerful method for simulating electronic absorption spectra (UV-Vis). nih.gov It calculates the excitation energies and oscillator strengths of electronic transitions, which can be used to generate a theoretical spectrum. gaussian.comyoutube.com
For isoxazole and its derivatives, TD-DFT calculations have been successfully used to interpret their UV-Vis spectra. nih.govoulu.firesearchgate.net The electronic transitions are typically of a π → π* nature, involving the molecular orbitals of the isoxazole ring. The position of the absorption maximum (λmax) is influenced by the substituents on the ring. The methyl and ethanol groups on this compound would be expected to have a slight bathochromic (red) shift on the absorption bands compared to the unsubstituted isoxazole.
A typical TD-DFT calculation would provide a list of electronic transitions, their corresponding wavelengths, and oscillator strengths (f), which indicates the intensity of the absorption.
The table below illustrates the kind of data that would be obtained from a TD-DFT calculation for this compound. The values are hypothetical and serve as an example.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S0 → S1 | ~250-270 | ~0.1-0.3 | HOMO → LUMO (π → π) |
| S0 → S2 | ~210-230 | ~0.4-0.6 | HOMO-1 → LUMO (π → π) |
Conformational Analysis and Tautomerism Studies
The presence of a flexible ethanol side chain in this compound means that it can exist in various conformations due to rotation around the C-C and C-O single bonds. sydney.edu.auyoutube.com Conformational analysis, typically performed using computational methods, aims to identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity and reactivity of a molecule can be dependent on its three-dimensional shape. For ethanol itself, both trans and gauche conformers are known to exist with a small energy difference between them. researchgate.net A similar analysis for this compound would involve mapping the potential energy surface as a function of the key dihedral angles.
Tautomerism is another important aspect to consider for isoxazole derivatives, although it is less likely to be significant for this compound compared to isoxazoles with amino or hydroxyl groups directly attached to the ring. The most common form of tautomerism in isoxazoles is the ring-chain tautomerism, but this typically requires specific substitution patterns not present in the target molecule. The primary focus of theoretical studies for this compound would therefore be on the conformational isomers of the ethanol side chain.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. For isoxazole derivatives, computational studies have been used to investigate various reactions, including cycloadditions and rearrangements. researchgate.netnih.gov
A study on the photochemical isomerization of 3,5-dimethylisoxazole (B1293586) to an oxazole (B20620) derivative has detailed the reaction pathways using CASSCF and MP2-CAS methods, identifying different mechanistic routes. nih.gov While this is a photochemical reaction of the ring itself, similar computational approaches can be applied to study the reactions of the side chain of this compound. For example, the oxidation of the primary alcohol to an aldehyde or carboxylic acid, or its esterification, could be modeled to understand the reaction energetics and the role of catalysts.
Furthermore, the synthesis of 3,4,5-trisubstituted isoxazoles has been mechanistically studied, providing insights into the regioselectivity of the reactions. beilstein-journals.org Understanding the reactivity of the isoxazole ring and its substituents through computational modeling is key to predicting potential metabolic pathways and designing new synthetic routes.
Applications of 2 4 Methylisoxazol 3 Yl Ethanol in Advanced Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Non-Medicinal Compounds
The isoxazole (B147169) moiety is a component of various synthetic products, and 2-(4-Methylisoxazol-3-yl)ethanol serves as a valuable intermediate in their synthesis. The primary alcohol group is readily oxidized to form the corresponding carboxylic acid, 2-(4-Methyl-1,2-oxazol-3-yl)acetic acid, or converted into other functional groups, significantly expanding its synthetic utility. bldpharm.com
These derivatives are precursors for a variety of non-medicinal compounds. For instance, isoxazole derivatives are utilized in agriculture as herbicides, fungicides, and plant growth regulators. nih.gov The structural motif of this compound can be elaborated into more complex molecules designed to have specific biological activities in an agricultural context.
The transformation of the ethanol (B145695) group allows for the introduction of diverse functionalities. The following table illustrates potential derivatization reactions starting from this compound.
| Starting Material | Reaction | Product | Potential Application Area |
| This compound | Oxidation | 2-(4-Methyl-1,2-oxazol-3-yl)acetic acid | Synthesis of amides, esters |
| This compound | Tosylation | 2-(4-Methylisoxazol-3-yl)ethyl tosylate | Nucleophilic substitution reactions |
| This compound | Halogenation | 3-(2-Haloethyl)-4-methylisoxazole | Grignard reagent formation, cross-coupling |
Precursor in the Synthesis of Ligands for Coordination Chemistry
Heterocyclic compounds are fundamental in the design of ligands for coordination chemistry due to the presence of heteroatoms that can coordinate with metal ions. Isoxazole derivatives have been successfully used to create polydentate ligands capable of forming stable complexes with various metals, such as palladium(II) and copper(I). nih.gov
This compound is a suitable precursor for such ligands. The terminal hydroxyl group can be chemically modified to introduce additional donor atoms, thereby increasing the denticity of the resulting molecule. For example, conversion of the alcohol to a thiol or an amine introduces a soft sulfur or nitrogen donor, respectively. These modified isoxazole derivatives can then chelate metal ions, with the isoxazole nitrogen and the newly introduced donor atom binding to the metal center. Research has demonstrated the synthesis of bis(isoxazol-4-ylmethylsulfanyl)alkanes which form complexes with palladium and copper. nih.gov This highlights the potential of sulfur-functionalized isoxazoles as effective ligands.
Building Block for Novel Heterocyclic Architectures
The construction of complex heterocyclic systems is a central theme in modern organic chemistry. Isoxazoles serve as versatile building blocks in the synthesis of other heterocyclic rings through various reaction pathways, including multicomponent reactions (MCRs). nih.govfrontiersin.org MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, offering advantages in terms of simplicity and atom economy. nih.gov
The structure of this compound, with its reactive ethanol side chain, makes it an ideal starting point for constructing novel, fused, or spirocyclic heterocyclic architectures. The hydroxyl group can participate in intramolecular cyclization reactions or be used as a handle to connect the isoxazole core to other cyclic systems. For example, the ethanol moiety could be oxidized to an aldehyde, which can then undergo condensation reactions with various nucleophiles to build new rings. General synthetic strategies show that functionalized isoxazoles can be derived from the reaction of ethyl acetoacetate (B1235776), hydroxylamine (B1172632) hydrochloride, and various aldehydes. nih.govnih.govresearchgate.net
Integration into Functionalized Materials and Specialty Chemicals
The properties of the isoxazole ring, such as its aromaticity, thermal stability, and ability to participate in intermolecular interactions, make it an attractive component for functionalized materials and specialty chemicals. bldpharm.com While direct applications of this compound in materials are not extensively documented, its derivatives can be incorporated into larger systems like polymers or molecular crystals.
The ethanol group provides a reactive site for polymerization or for grafting the molecule onto surfaces, thereby modifying the properties of the material. As a specialty chemical, it is available from commercial suppliers, indicating its use in research and development for the synthesis of more complex, high-value molecules. bldpharm.combldpharm.com Its structural isomer, 2-(5-Methylisoxazol-4-yl)ethanol, is also noted as a building block in chemical synthesis. bldpharm.com
Development of Azo Dye Scaffolds and Related Chromophores
Azo dyes, characterized by the R−N=N−R′ functional group, are a major class of colorants used in various industries. unb.ca The incorporation of heterocyclic scaffolds into azo dyes is a well-established strategy to modify their color, stability, and binding properties. nih.govnih.gov
The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich partner. unb.canih.gov While this compound itself lacks the primary amino group necessary for diazotization, it can be incorporated into azo dye structures through several synthetic routes.
One approach involves chemically modifying the isoxazole ring to introduce an amino group. A more direct method would be to use the ethanol moiety as a linker. For example, the hydroxyl group can be used to esterify or etherify a pre-existing azo dye that contains a carboxylic acid or haloalkyl group, respectively. This would append the 2-(4-methylisoxazol-3-yl)ethyl group to the chromophore, potentially influencing its solubility and photophysical properties. The synthesis of azo dyes from heterocyclic amines like 2-aminothiazole (B372263) is a common practice, providing a template for how isoxazole-based structures could be similarly employed after appropriate functionalization. nih.gov
Q & A
Q. What are the common synthetic routes for 2-(4-Methylisoxazol-3-yl)ethanol and its derivatives?
Methodological Answer:
- Reflux-based synthesis : Reacting the compound with amino acids (e.g., glycine, anthranilic acid) in ethanol/water under reflux for 8 hours yields derivatives (e.g., brownish-red or yellow crystals) after recrystallization .
- Hydrazine reactions : Hydrazine hydrate in ethanol under reflux for 6 hours produces hydrazide derivatives, with purification via ice-water precipitation .
- Microwave-assisted synthesis : For related heterocyclic systems, microwave irradiation (e.g., 300 W for 6 minutes) in solvent-free conditions significantly reduces reaction time and improves yield compared to traditional reflux .
Table 1 : Comparison of Synthetic Methods
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Reflux with amino acids | Ethanol/water, 8 hours | ~70-80% | |
| Hydrazine reaction | Ethanol, 6 hours | ~65-75% | |
| Microwave irradiation | Solvent-free, 300 W, 6 minutes | ~94% |
Q. Which spectroscopic and analytical methods confirm the structure of this compound derivatives?
Methodological Answer:
- FTIR : Identifies coordination sites (e.g., azo nitrogen, phenolic oxygen) in metal complexes .
- NMR (¹H/¹³C) : Confirms proton environments and carbon frameworks, particularly for azo moieties .
- Mass spectrometry (HRMS) : Validates molecular weight with high precision (e.g., HRMS accuracy within 0.0001 Da) .
- Thermal analysis (TGA/DSC) : Assesses decomposition patterns and thermal stability of metal complexes .
Advanced Research Questions
Q. How can computational methods predict the coordination behavior of azo ligands derived from this compound?
Q. How to resolve contradictions in thermal stability data for metal complexes of this compound derivatives?
Methodological Answer:
- Controlled TGA experiments : Conduct multiple runs under inert atmospheres (N₂/Ar) to isolate decomposition steps .
- Cross-validation with DSC : Correlate endothermic/exothermic events with mass loss profiles .
- Crystallographic refinement (SHELXL) : Resolve structural ambiguities (e.g., twinning, disorder) that may affect stability interpretations .
Q. What experimental precautions are critical when handling this compound in biological or aqueous reactions?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors during reflux .
- Personal protective equipment (PPE) : Wear gloves and goggles to prevent skin/eye contact; ethanol-based reactions require flame-resistant lab coats .
- Waste disposal : Avoid drain contamination; collect organic waste in closed containers for incineration .
Q. What strategies optimize reaction yields in azo ligand synthesis using this compound?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance diazonium salt stability .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling reactions .
- Microwave vs. conventional heating : Compare time-yield trade-offs; microwave methods often improve efficiency (e.g., 94% yield in 6 minutes vs. 8 hours for reflux) .
Data Contradiction Analysis
- Case Study : Discrepancies in NMR shifts for coordinated vs. free ligands may arise from solvent effects (DMSO vs. CDCl₃) or paramagnetic metal ions. Always report solvent and temperature conditions .
- Resolution : Use deuterated solvents and internal standards (e.g., TMS) for consistency. For paramagnetic complexes, employ EPR spectroscopy to clarify electronic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
